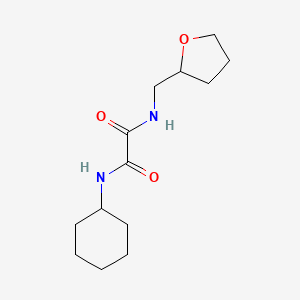

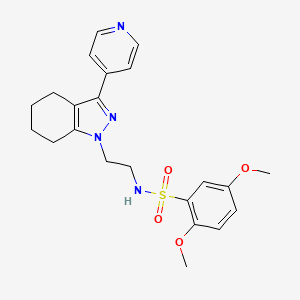

N'-环己基-N-(氧杂环丁烷-2-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

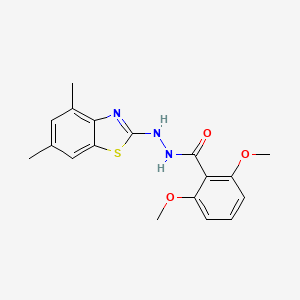

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide is a compound that can be associated with a class of organic molecules that contain the oxamide moiety, which is characterized by the presence of two carbonyl groups attached to nitrogen atoms. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of structurally related compounds are discussed, which can give insights into the properties and reactivity of N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-1,3-oxazoles, has been achieved through a CuI-catalyzed oxidative cyclization of enamines and N,N-dialkyl formamides . This method features a C-N bond formation followed by an intramolecular C(sp2)-H bond functionalization/C-O cyclization. The process is notable for its mild reaction conditions and broad substrate scope, suggesting that a similar approach might be applicable for synthesizing N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide.

Molecular Structure Analysis

In the realm of molecular structure, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been elucidated . This compound crystallizes in the triclinic space group and features a chair conformation of the cyclohexane ring. An intramolecular hydrogen bond stabilizes the molecular conformation. These findings provide a foundation for predicting the molecular conformation and potential intramolecular interactions that might be present in N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide can be inferred from the synthesis of spiro-1,3-oxazine derivatives . These derivatives were synthesized via microwave-assisted cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides, catalyzed by in situ generated trimethylsilyl iodide. The reaction's short time and mild conditions suggest that N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide might also undergo cyclization reactions under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide are not directly reported in the provided papers, the methodologies and characterizations of similar compounds offer valuable insights. For instance, the use of IR spectroscopy and 1H-NMR spectroscopy for characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives indicates that these techniques could be employed to determine the functional groups and structural features of N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide. The elemental analyses and spectroscopic data would be essential for confirming the purity and composition of the synthesized compound.

科学研究应用

硝化和衍生物形成

N'-环己基-N-(氧杂环丁烷-2-基甲基)草酰胺及其衍生物是有机合成领域的研究对象,特别是在硝化反应方面。例如,Vries (2010) 描述了各种异构体 N-环己基-N'-甲苯酰草酰胺的硝化,重点介绍了基于所涉及的特定甲苯基草酰胺变体而产生的不同硝化产物 (Vries, 2010)。

有机反应中的催化

在催化领域,N'-环己基-N-(氧杂环丁烷-2-基甲基)草酰胺衍生物因其在各种有机反应中作为中间体或催化剂的作用而被研究。例如,Wang 等人 (2011) 研究了使用 Pd@碳氮化物催化剂将苯酚选择性氢化为环己酮,强调了催化剂在温和条件下的高活性和选择性 (Wang 等人,2011)。此外,Saikia 等人 (2014) 开发了一种通过微波辅助环化合成螺-1,3-恶嗪衍生物的方法,表明 N-取代酰胺在促进快速有效的有机转化中的多功能性 (Saikia 等人,2014)。

配位化学和催化应用

该化合物还在配位化学及其在催化中的后续应用中具有相关性。Nesterova 等人 (2018) 制备了具有庞大 N-取代二乙醇胺的新型铜 (II) 配合物,并研究了它们在氧化环己烷酰胺化中的催化性能,揭示了这些配合物在有机合成中的潜力 (Nesterova 等人,2018)。Kuznetsova 等人 (2018) 研究了过渡金属化合物对由 N-羟基邻苯二甲酰亚胺催化的环己烯氧化反应的影响,证明了各种金属离子对反应效率和选择性的影响 (Kuznetsova 等人,2018)。

电催化和氧化过程

N-氧基化合物,包括与 N'-环己基-N-(氧杂环丁烷-2-基甲基)草酰胺相关的化合物,因其在催化有机分子的选择性氧化中的作用而被认可。Nutting 等人 (2018) 全面综述了各种 N-氧基化合物在电合成反应中的电化学性质和应用,重点介绍了它们在实验室和工业过程中的广泛用途 (Nutting 等人,2018)。

属性

IUPAC Name |

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQPGBAGLMAKEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)

![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)